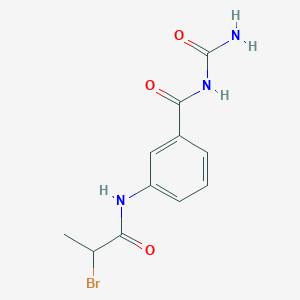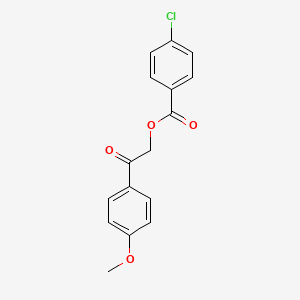![molecular formula C20H22N4O B14230783 2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 630116-03-9](/img/structure/B14230783.png)
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a cyanophenyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with the piperazine ring.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Biochemistry: The compound is utilized in biochemical assays to investigate its effects on cellular processes and metabolic pathways.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activity and applications.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
630116-03-9 |
|---|---|
Formule moléculaire |
C20H22N4O |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O/c1-16-5-4-7-18(13-16)22-20(25)15-23-9-11-24(12-10-23)19-8-3-2-6-17(19)14-21/h2-8,13H,9-12,15H2,1H3,(H,22,25) |
Clé InChI |
IPAGYDFLTXLPDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


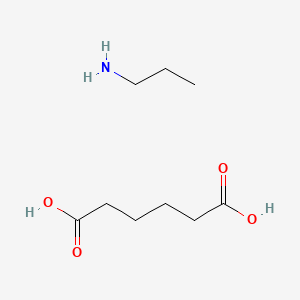
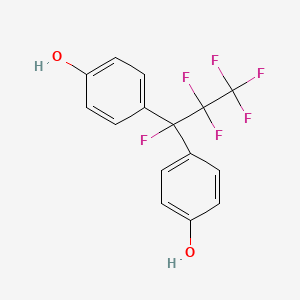
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14230712.png)


![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)

![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
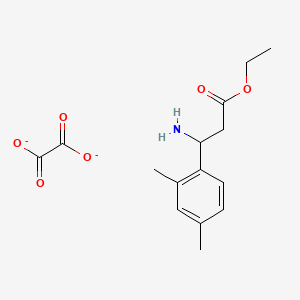
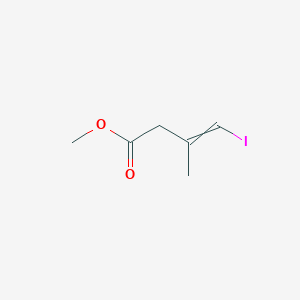
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
